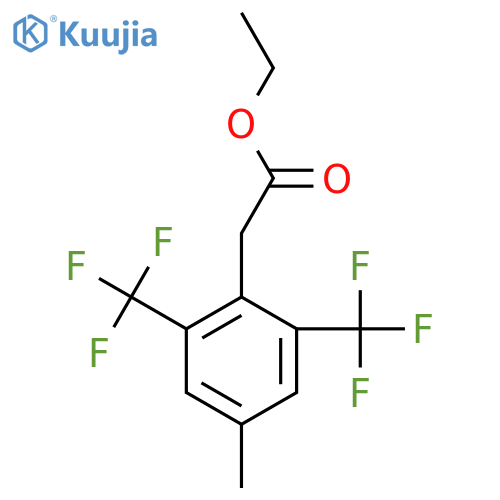Cas no 1804888-98-9 (Ethyl 2,6-bis(trifluoromethyl)-4-methylphenylacetate)

1804888-98-9 structure
商品名:Ethyl 2,6-bis(trifluoromethyl)-4-methylphenylacetate
CAS番号:1804888-98-9
MF:C13H12F6O2
メガワット:314.223605155945
CID:5008660
Ethyl 2,6-bis(trifluoromethyl)-4-methylphenylacetate 化学的及び物理的性質
名前と識別子
-
- Ethyl 2,6-bis(trifluoromethyl)-4-methylphenylacetate
-
- インチ: 1S/C13H12F6O2/c1-3-21-11(20)6-8-9(12(14,15)16)4-7(2)5-10(8)13(17,18)19/h4-5H,3,6H2,1-2H3
- InChIKey: UFIMXSLKFGHQML-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=C(C)C=C(C(F)(F)F)C=1CC(=O)OCC)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 21
- 回転可能化学結合数: 4
- 複雑さ: 339
- 疎水性パラメータ計算基準値(XlogP): 4.2
- トポロジー分子極性表面積: 26.3
Ethyl 2,6-bis(trifluoromethyl)-4-methylphenylacetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010004620-1g |
Ethyl 2,6-bis(trifluoromethyl)-4-methylphenylacetate |
1804888-98-9 | 97% | 1g |
1,460.20 USD | 2021-07-06 |
Ethyl 2,6-bis(trifluoromethyl)-4-methylphenylacetate 関連文献
-
Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
-
P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
-
3. Book reviews
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
1804888-98-9 (Ethyl 2,6-bis(trifluoromethyl)-4-methylphenylacetate) 関連製品
- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)
- 64328-63-8(4-(Hexyloxy)benzohydrazide)
- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)
- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)
- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)
- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)
- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)
- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)
- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)
推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬
